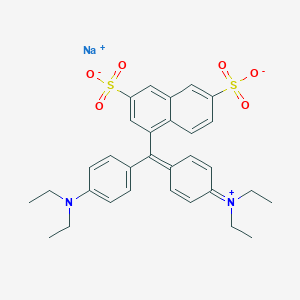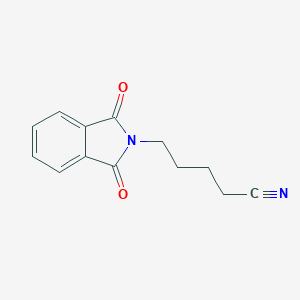
Sulfuro de zirconio
Descripción general
Descripción
Zirconium sulfide (ZrS2) is a useful research compound. Its molecular formula is ZrS2 and its molecular weight is 155.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zirconium sulfide (ZrS2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium sulfide (ZrS2) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfuro de zirconio en la fotocatálisis
This compound (ZrS2): se ha explorado por sus propiedades fotocatalíticas, particularmente en la degradación de tintes textiles . La capacidad del compuesto para operar bajo luz visible lo convierte en una opción atractiva para los esfuerzos de limpieza ambiental. Su alta eficiencia de degradación fotocatalítica se debe principalmente a la supresión de la recombinación del portador de carga, lo cual es crucial en la descomposición de los contaminantes orgánicos.
This compound en aplicaciones biomédicas
En el campo biomédico, ZrS2 forma parte de los marcos metal-orgánicos basados en zirconio (MOF) que se han investigado para la administración de fármacos, la actividad anticancerígena, la biosensación y la imagenología . Estos marcos son conocidos por su estabilidad, baja citotoxicidad y alta capacidad de carga de fármacos, lo que los hace adecuados para diversas aplicaciones terapéuticas y de diagnóstico.
This compound en el almacenamiento de energía
This compound: también se está estudiando por su posible uso en sistemas de almacenamiento de energía. Las investigaciones han demostrado que las nanofibras de carbono a base de zirconia, que incluyen ZrS2, se pueden utilizar en supercondensadores, ofreciendo una alta capacitancia específica y una excelente estabilidad de ciclado . Esto podría conducir a soluciones de almacenamiento de energía más eficientes.
This compound en la electrónica
Las propiedades electrónicas de ZrS2 lo convierten en un candidato para su uso en electrónica, particularmente en películas delgadas que ofrecen propiedades electrónicas excepcionales . Estas películas se pueden utilizar en la fotovoltaica y los diodos emisores de luz (LED), combinando una fuerte absorción de la luz con un buen transporte de carga.
This compound en la ciencia ambiental
This compound: juega un papel en la ciencia ambiental como componente en los nanocompuestos utilizados para la degradación de contaminantes . Su efectividad en la eliminación de tintes de las masas de agua destaca su potencial para abordar los desafíos de la contaminación del agua.
This compound en la ciencia de los materiales
En la ciencia de los materiales, ZrS2 es reconocido por su estructura cristalina y propiedades únicas, como una banda prohibida estable y una alta densidad, que son beneficiosas en diversas aplicaciones, incluyendo como sustratos y en el desarrollo de nuevos materiales .
This compound en usos industriales
Industrialmente, ZrS2 forma parte de la categoría más amplia de compuestos de zirconio utilizados en cargas de ignición, infladores de bolsas de aire para automóviles, pirotecnia y aplicaciones militares como cargas incendiarias . Sus propiedades se aprovechan en contextos donde se requiere durabilidad y resistencia a condiciones extremas.
Mecanismo De Acción
Target of Action
Zirconium sulfide (ZrS2) is an inorganic compound that adopts a layered structure It’s known that zrs2 interacts with various elements and compounds during its formation and application .
Mode of Action
The mode of action of ZrS2 is largely dependent on its physical and chemical properties. It is a violet-brown solid that adopts a layered structure similar to that of cadmium iodide . ZrS2 is prepared by heating sulfur and zirconium metal . Zirconium (Zr4+) is bonded to six equivalent S2- atoms to form edge-sharing ZrS6 octahedra . The interaction of ZrS2 with its targets results in changes that are dependent on the specific application and environment.
Biochemical Pathways
Zirconium-based materials have been investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . The specific pathways and downstream effects would depend on the specific application and the biological system in which ZrS2 is utilized.
Pharmacokinetics
The pharmacokinetics of nanoparticles, which zrs2 can be categorized under, is believed to be controlled by a complex array of interrelated physicochemical and biological factors . The impact on bioavailability would depend on these factors and the specific biological system in which ZrS2 is utilized.
Result of Action
Zirconium-based materials have been investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . The specific results of action would depend on the specific application and the biological system in which ZrS2 is utilized.
Propiedades
IUPAC Name |
bis(sulfanylidene)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYSOZCZHQCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Zr]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrS2, S2Zr | |
| Record name | Zirconium(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065205 | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown powder; [MSDSonline] | |
| Record name | Zirconium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-15-5 | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Zirconium sulfide?
A: The molecular formula of Zirconium sulfide is ZrS2. Its molecular weight is 151.4 g/mol. []
Q2: What are some key spectroscopic data points for ZrS2?
A: While specific spectroscopic data depends on the analysis method, research indicates the presence of Zr-S bonding, observable through techniques like Raman and infrared spectroscopy. [] Additionally, studies on its electronic structure provide valuable insights into its band gap and potential for applications like photovoltaics. [, ]
Q3: Can Zirconium sulfide be incorporated into composites?
A: Yes, adding Zirconium sulfide to Zinc sulfide enhances the composite's fracture toughness through a crack-bridging mechanism. This improvement doesn't compromise strength, even though pure Zirconium sulfide is weaker than Zinc sulfide. []
Q4: Does Zirconium sulfide exhibit catalytic activity?
A: Research suggests the reversible conversion between ZrS3 and ZrS2 through thermal decomposition and sulfurization, indicating potential for applications like H2S splitting for hydrogen recovery. []
Q5: What are the potential applications of Zirconium sulfide in energy conversion?
A: Both BaZrS3 and SrZrS3 have shown promise as solar absorber materials due to their suitable band gaps and strong light absorption in the visible region. [, ]
Q6: Have computational methods been applied to study Zirconium sulfide?
A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the degradation mechanisms of BaZrS3 and comparing them to other perovskite materials. [] First-principles calculations based on screened hybrid DFT have also been used to investigate the structural, elastic, electronic, and optical properties of SrZrS3. []
Q7: What are the challenges in formulating Zirconium sulfide-based materials?
A: While BaZrS3 demonstrates improved moisture stability, challenges remain in achieving efficient high-quality thin film growth for practical applications. [] Controlling grain size during synthesis is crucial, as only films sulfurized at high temperatures (1000°C) exhibit the large grains necessary for optoelectronic devices. []
Q8: Are there specific considerations for recycling and waste management related to Zirconium sulfide?
A8: While specific research on ZrS2 recycling is limited, responsible practices for handling and disposal are essential. Sustainable synthesis methods and exploration of closed-loop processes could minimize environmental impact.
Q9: What tools and resources are important for research on Zirconium sulfide?
A9: Essential resources include access to material characterization techniques like X-ray diffraction, electron microscopy, and spectroscopic methods. Computational tools like DFT software are crucial for theoretical modeling and property prediction. Collaboration between material scientists, chemists, and physicists is vital for advancing the field.
Q10: What are some significant milestones in the research of Zirconium sulfide?
A: The discovery of BaZrS3 as a stable, environmentally friendly chalcogenide perovskite has sparked significant interest in its potential for various applications. Research into its synthesis methods, property tuning through doping, and performance in devices represents significant milestones in the field. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


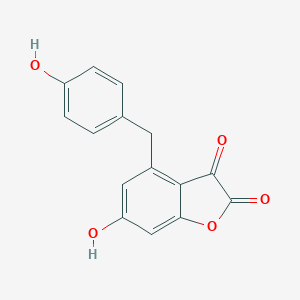
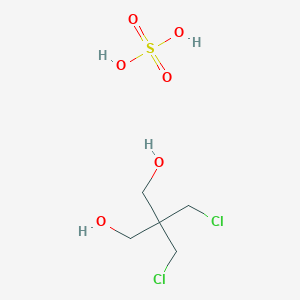
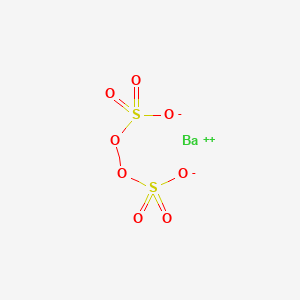

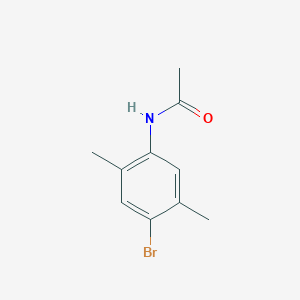

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
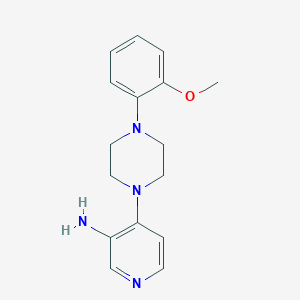
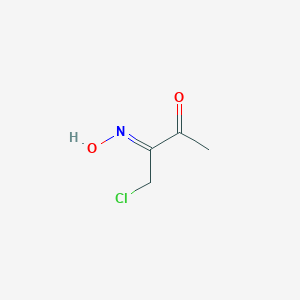
![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)
